molecular formula C12H14O2 B7976747 Spiro[chromane-2,1'-cyclobutan]-4-ol

Spiro[chromane-2,1'-cyclobutan]-4-ol

Cat. No.: B7976747
M. Wt: 190.24 g/mol
InChI Key: CDYBBWZDEILKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[chromane-2,1'-cyclobutan]-4-ol is a complex organic compound characterized by its unique spirocyclic structure, which consists of a chromane ring fused to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is the Ag/Brønsted acid co-catalyzed spiroketalization of β-alkynyl ketones with para-quinone methides (p-QMs), which enables multiple carbon-carbon (C-C) and carbon-oxygen (C-O) bond-forming events. This method provides excellent diastereoselectivity and good yields.

Industrial Production Methods: Industrial production of Spiro[chromane-2,1'-cyclobutan]-4-ol may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Spiro[chromane-2,1'-cyclobutan]-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of Spiro[chromane-2,1'-cyclobutan]-4-one.

  • Reduction: Reduction products may include various diols or other reduced derivatives.

Scientific Research Applications

Chemistry: Spiro[chromane-2,1'-cyclobutan]-4-ol is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures. Its unique structure makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology: Research has shown that spirocyclic compounds can exhibit biological activity, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential biological activities in these areas.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its structural complexity and reactivity make it a candidate for synthesizing novel therapeutic agents.

Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Spiro[chromane-2,1'-cyclobutan]-4-ol exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Spiro[chromane-2,1'-isochromene]

  • Spiro[chromane-2,1'-pyran]

  • Spiro[chromane-2,1'-oxirane]

Uniqueness: Spiro[chromane-2,1'-cyclobutan]-4-ol stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties compared to other spiro compounds

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10,13H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYBBWZDEILKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.